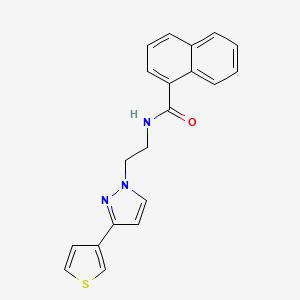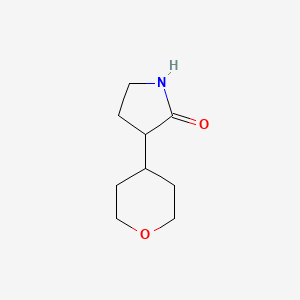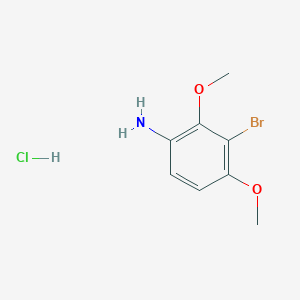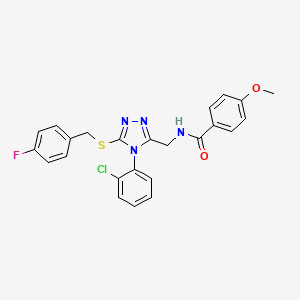
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2,3-dihydrobenzofuran . Benzofurans are a class of heterocyclic compounds widely found in nature and have many biological activities . They are the basic building blocks for drug synthesis and chemical raw materials .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions . For instance, ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate was synthesized by a two-step reaction .Molecular Structure Analysis
The structure of similar compounds was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods . The crystal structure was optimized by density functional theory calculations .Chemical Reactions Analysis
The Density Functional Theory (DFT) study has been presented for the spectroscopic, structural and quantum correlation between similar compounds .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Research on palladium iodide catalyzed multicomponent carbonylative approaches has shown that 2-alkynylbenzamides can undergo different reaction pathways to form functionalized isoindolinone and isobenzofuranimine derivatives. These findings illustrate the versatility of benzamide derivatives in synthetic chemistry, potentially applicable to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-difluorobenzamide for synthesizing novel compounds with significant biological or chemical properties (Mancuso et al., 2014).
Antimicrobial Applications
- A study on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating a thiazole ring revealed that such compounds exhibited significant antibacterial and antifungal activities. This suggests that structurally similar compounds, including those with benzofuran and benzamide groups, could be explored for antimicrobial properties, indicating a potential research direction for N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-difluorobenzamide (Desai et al., 2013).
Antitumor and Anticancer Properties
- Dihydrobenzofuran lignans and related compounds have been evaluated for potential antitumor activity, particularly in inhibiting tubulin polymerization. The structural similarity of these compounds to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-difluorobenzamide suggests possible applications in cancer research, where the compound could be studied for its efficacy against specific cancer cell lines (Pieters et al., 1999).
Electrochemical Applications
- The development of a biosensor based on a modified carbon paste electrode for the electrocatalytic determination of glutathione, utilizing a nanocomposite and N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, demonstrates the utility of benzamide derivatives in creating sensitive and specific detection systems. This highlights another potential application area for N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-difluorobenzamide in the development of novel biosensors (Karimi-Maleh et al., 2014).
Mécanisme D'action
Target of action
Benzofuran derivatives, which this compound is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and have attracted the attention of chemical and pharmaceutical researchers worldwide .
Mode of action
They can inhibit cell growth in different types of cancer cells .
Biochemical pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities . .
Result of action
Benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c18-13-3-1-12(8-14(13)19)17(22)20-9-15(21)10-2-4-16-11(7-10)5-6-23-16/h1-4,7-8,15,21H,5-6,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVRUSNFODTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-difluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2',2'-Difluoro-3'-isobutyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2697320.png)

![5-[(2-Chloro-4-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2697322.png)
![N-[4-[[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2697323.png)
![methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2697324.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2697325.png)


![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2697329.png)


![8-chloro-2-(2-(ethylthio)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2697335.png)